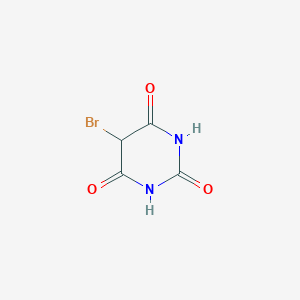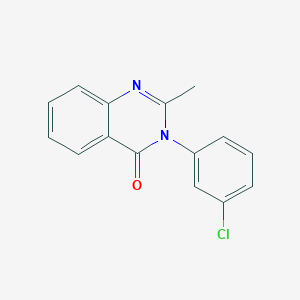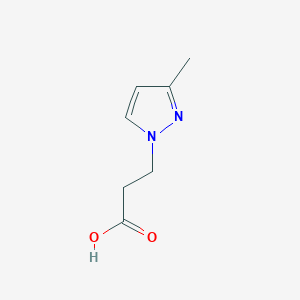
3-(3-methyl-1H-pyrazol-1-yl)propanoic acid
Übersicht
Beschreibung
“3-(3-methyl-1H-pyrazol-1-yl)propanoic acid”, also known as MPP, is commonly used as an internal standard in quantitative MS metabolomics experiments . It has the empirical formula C7H10N2O2 .
Molecular Structure Analysis
The molecular formula of “3-(3-methyl-1H-pyrazol-1-yl)propanoic acid” is C7H10N2O2 . The SMILES string representation is O=C(O)CCN1N=C©C=C1 . The InChI representation is 1S/C7H10N2O2/c1-6-2-4-9(8-6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
The molecular weight of “3-(3-methyl-1H-pyrazol-1-yl)propanoic acid” is 154.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass is 154.074227566 g/mol .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This compound is used in the field of Metabolomics .
Application Summary
“3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid” (MPP) is commonly used as an internal standard in quantitative MS metabolomics experiments .
Methods of Application
The compound is used in its neat form and stored at room temperature away from light and moisture .
Results or Outcomes
As an internal standard, MPP helps in the accurate quantification of metabolites in MS metabolomics experiments .
Herbicide Synthesis
Specific Scientific Field
This compound is used in the field of Medicinal and Pharmaceutical Chemistry .
Application Summary
“3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid” is used in the synthesis of herbicide candidates .
Methods of Application
Twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
Results or Outcomes
The herbicidal activity assays showed that compounds 1- (2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in greenhouse experiment .
Drug Synthesis
Specific Scientific Field
This compound is used in the field of Medicinal and Pharmaceutical Chemistry .
Application Summary
“3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid” is used in the synthesis of various drugs . Derivatives of pyrazole compounds have been described for excellent drug-like properties and exhibit a wide range of biological activities .
Methods of Application
The compound is used in its neat form and stored at room temperature away from light and moisture . Various synthetic routes are used for the preparation of imidazole and their derived products .
Results or Outcomes
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pesticide Synthesis
Specific Scientific Field
This compound is used in the field of Agricultural Chemistry .
Application Summary
“3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid” is used in the synthesis of pesticides . The pyrazole ring is found within a variety of pesticides as fungicides, insecticides and herbicides .
Methods of Application
The compound is used in its neat form and stored at room temperature away from light and moisture .
Results or Outcomes
The synthesized pesticides are used to control pests in agriculture .
Synthesis of Commercial Drugs
Specific Scientific Field
This compound is used in the field of Medicinal and Pharmaceutical Chemistry .
Application Summary
“3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid” is used in the synthesis of various commercial drugs . Derivatives of pyrazole compounds have been described for excellent drug-like properties and exhibit a wide range of biological activities .
Methods of Application
The compound is used in its neat form and stored at room temperature away from light and moisture . Various synthetic routes are used for the preparation of imidazole and their derived products .
Results or Outcomes
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Synthesis of Pesticides
Specific Scientific Field
This compound is used in the field of Agricultural Chemistry .
Application Summary
“3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid” is used in the synthesis of pesticides . The pyrazole ring is found within a variety of pesticides as fungicides, insecticides and herbicides, including fenpyroximate, fipronil, tebufenpyrad and tolfenpyrad .
Methods of Application
The compound is used in its neat form and stored at room temperature away from light and moisture .
Results or Outcomes
The synthesized pesticides are used to control pests in agriculture .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6-2-4-9(8-6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLLCFQUZAEVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354598 | |
| Record name | 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803226 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
72145-00-7 | |
| Record name | 3-Methyl-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72145-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-1-propanoic acid, 3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187689.png)

![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)
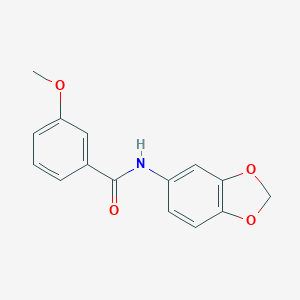
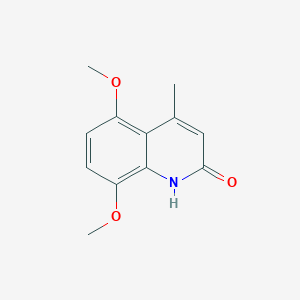
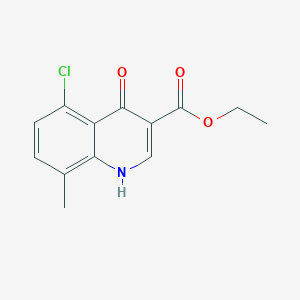
![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)
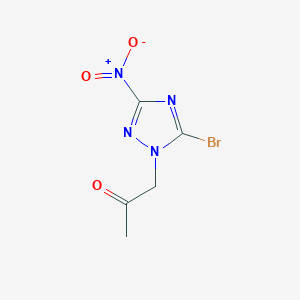
![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)

